1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride typically involves the formation of the cyclobutane ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Cyclobutane Formation: This can be achieved through cycloaddition reactions, where two alkenes react to form a cyclobutane ring.
Pyridine Introduction: The pyridine ring can be introduced through various methods, including Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid: Lacks the hydrochloride moiety but shares a similar core structure.
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
1-(6-Oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of both the cyclobutane and pyridine rings, as well as the hydrochloride moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(6-oxo-1H-pyridin-3-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHACFWOPWVEOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CNC(=O)C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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